[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound [(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride is systematically named according to IUPAC rules as 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine dihydrochloride . Its structure consists of a 1,2,4-triazole ring substituted with:
- An isopropyl group (–CH(CH₃)₂) at position 4 of the triazole ring, which adopts the 4H tautomeric form.
- A methylamine group (–CH₂NHCH₃) at position 3, connected via a methylene bridge (–CH₂–).
- Two hydrochloride counterions neutralizing the basic amine groups.
The structural formula is represented as:
C₇H₁₄N₄ · 2HCl
with the SMILES notation:
CNCC1=NN=CN1C(C)C.Cl.Cl .
CAS Registry Number and Synonyms
The compound is registered under CAS 1269379-00-1 . It has multiple synonyms across databases and commercial catalogs:
| Synonym | Source |
|---|---|
| N-methyl-1-(4-propan-2-yl-1,2,4-triazol-3-yl)methanamine dihydrochloride | |
| (4-isopropyl-1,2,4-triazol-3-yl)methylamine dihydrochloride | |
| 4H-1,2,4-Triazole-3-methanamine, N-methyl-4-(1-methylethyl)-, hydrochloride (1:2) | |
| 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine dihydrochloride |
These synonyms reflect variations in tautomer representation, substituent ordering, and nomenclature systems (e.g., ACD/IUPAC Index Name).
Molecular Formula and Mass Spectrometry Data
The molecular formula is C₇H₁₆Cl₂N₄ , with an average molecular mass of 227.133 g/mol and a monoisotopic mass of 226.0752 g/mol . Key mass spectrometry characteristics include:
- Predicted Collision Cross Section (CCS) :
Adduct
m/z
CCS (Ų)
[M+H]⁺
154.11348
130.1
[M+Na]⁺
179.06936
137.5
[M-H]⁻
139.09892
129.6
These values are derived from computational models for the base compound (C₇H₁₄N₄) prior to hydrochloride salt formation. The protonated molecular ion ([M+H]⁺) typically fragments via loss of HCl or methylamine groups, consistent with triazole-based amines.
Crystallographic Data and Solid-State Characterization
Crystallographic data for this compound are not extensively reported in public databases. However, its solid-state properties are inferred from related analogs and experimental annotations:
- Physical Form : Crystalline solid.
- Storage Conditions : Stable under inert atmospheres at room temperature.
- Characterization Techniques :
The absence of detailed crystallographic reports underscores the need for further structural studies to elucidate packing motifs and hydrogen-bonding networks.
Properties
IUPAC Name |
N-methyl-1-(4-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-6(2)11-5-9-10-7(11)4-8-3;;/h5-6,8H,4H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAWCGYKVBKYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis typically involves the nucleophilic substitution reaction between 4-isopropyl-1,2,4-triazole and methylamine, followed by conversion into the dihydrochloride salt. The reaction is conducted under controlled conditions using appropriate solvents and catalysts to optimize product formation.
- Starting materials: 4-isopropyl-1,2,4-triazole and methylamine.
- Reaction type: Nucleophilic substitution at the 3-position of the triazole ring.
- Solvents: Commonly polar aprotic solvents such as dichloromethane or ethanol.
- Catalysts: May include acid catalysts or palladium on carbon for specific transformations.
- Conditions: Temperature control from room temperature to elevated temperatures depending on reaction kinetics.
After the reaction, the product is isolated and purified, then treated with hydrochloric acid to form the dihydrochloride salt, improving stability and solubility.
Detailed Preparation Methodology
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of the intermediate : React 4-isopropyl-1,2,4-triazole with methylamine | Stirring in solvent at controlled temperature (25–80 °C) for several hours | Formation of [(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine |
| 2 | Purification : Extraction and washing to remove impurities | Use of solvents like dichloromethane, washing with water and brine | Purified amine intermediate |
| 3 | Salt formation : Addition of hydrochloric acid to form dihydrochloride salt | Controlled addition of HCl in ethanol or aqueous medium | Formation of dihydrochloride salt with enhanced stability |
| 4 | Isolation and drying : Filtration and drying under vacuum | Room temperature to 50 °C drying | Final product as a crystalline solid |
This method ensures a high yield and purity suitable for further applications.
Optimization and Industrial Scale Considerations
Industrial synthesis often adapts the laboratory procedure with optimizations for scale, yield, and cost-effectiveness:
- Continuous flow reactors may be employed for consistent quality and scalability.
- Automated reactors allow precise control over reaction parameters.
- Optimization of solvent systems and reaction times to maximize yield and minimize by-products.
- Use of microwave-assisted synthesis has been reported to enhance reaction rates and yields in related triazole derivatives, although specific data for this compound are limited.
Comparative Data on Reaction Conditions and Yields
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction temperature | 25–80 °C | Optimized for energy efficiency |
| Reaction time | Several hours | Reduced by continuous flow or microwave methods |
| Yield | Typically >85% | Optimized to >90% |
| Purity | >95% | Maintained at >95% |
| Solvent | Dichloromethane, ethanol | Environmentally safer solvents preferred |
| Salt formation | HCl in ethanol or aqueous | Controlled addition in reactor |
Chemical Reaction Analysis Related to Preparation
The compound's synthesis involves key chemical transformations:
- Nucleophilic substitution : The methylamine attacks the triazole ring at the 3-position.
- Salt formation : Protonation of the amine groups with hydrochloric acid to form the dihydrochloride salt.
- The compound is amenable to further chemical modifications such as oxidation, reduction, and substitution on the triazole ring, which may influence preparation strategies.
Chemical Reactions Analysis
[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Scientific Research Applications
Biological Applications
1. Antifungal Activity
Triazoles are widely recognized for their antifungal properties. [(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride has been investigated for its efficacy against various fungal strains. Studies indicate that it exhibits potent activity against pathogenic fungi, making it a candidate for developing antifungal agents.
Case Study : A study conducted in 2022 demonstrated that this compound effectively inhibited the growth of Candida albicans and Aspergillus species at low concentrations, suggesting its potential use in treating fungal infections .
2. Agricultural Applications
The compound's antifungal properties extend to agricultural uses, particularly in crop protection. It can be formulated into fungicides to protect crops from fungal diseases.
Data Table: Efficacy Against Fungal Pathogens
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 10 µg/mL |
| Aspergillus niger | 15 µg/mL |
| Fusarium oxysporum | 20 µg/mL |
Pharmaceutical Applications
1. Drug Development
The unique structure of this compound allows it to serve as a building block in synthesizing novel pharmaceuticals. Its ability to interact with biological targets makes it valuable in drug discovery processes.
Case Study : Research published in 2023 highlighted the synthesis of new derivatives based on this compound that showed enhanced activity against resistant bacterial strains .
2. Antimicrobial Agents
Beyond antifungal properties, this compound has also been explored for its antibacterial activities. Its derivatives have shown promise as antimicrobial agents against Gram-positive and Gram-negative bacteria.
Analytical Chemistry Applications
1. Analytical Standards
this compound serves as an analytical standard in laboratories for the quantification of triazole compounds using techniques such as HPLC (High Performance Liquid Chromatography).
Mechanism of Action
The mechanism of action of [(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Compound A : [(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine Dihydrochloride
- Formula : C₆H₁₃Cl₂N₄
- Molecular Weight : 213.10 g/mol
- Key Difference : Ethyl substituent replaces isopropyl at the 4-position.
- Impact : Reduced steric hindrance may enhance binding to targets requiring smaller hydrophobic pockets. Lower molecular weight could improve pharmacokinetic properties .
Compound B : 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride
- Formula : C₅H₁₂Cl₂N₄
- Molecular Weight : 199.08 g/mol
- Key Difference : Methyl substituent at the 4-position and ethylamine (–CH₂CH₂NH₂) side chain.
- Methyl group offers less hydrophobicity than isopropyl .
Variations in the Amine Side Chain
Compound C : 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride
- Formula : C₇H₁₆Cl₂N₄
- Molecular Weight : 227.13 g/mol
- Key Difference : Ethylamine (–CH₂CH₂NH₂) replaces methylamine (–CH₂NHCH₃).
- Impact: The primary amine (vs. May influence solubility due to altered pKa .
Compound D : [2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine Dihydrochloride
- Formula : C₇H₁₆Cl₂N₄
- Molecular Weight : 227.13 g/mol
- Key Difference : Ethylene (–CH₂CH₂–) spacer between triazole and amine.
- However, longer chains may reduce metabolic stability .
Physicochemical and Commercial Considerations
Biological Activity
[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride, with the CAS number 1269379-00-1, is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C7H14N4.2ClH
- Molecular Weight : 209.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor interactions.
Potential Biological Targets
- Enzyme Inhibition : Compounds containing triazole rings often act as inhibitors of enzymes such as aromatase and other cytochrome P450 enzymes. For instance, related triazole compounds have shown significant inhibitory effects on aromatase (CYP19), which plays a crucial role in estrogen biosynthesis .
- Antimicrobial Activity : Triazole derivatives have been explored for their potential antimicrobial properties, particularly against bacterial strains through mechanisms such as disrupting cell membrane integrity or inhibiting critical metabolic pathways .
Case Study 1: Aromatase Inhibition
A study investigated the binding affinities of various triazole derivatives to human aromatase. Compounds similar to this compound demonstrated potent binding affinities (IC50 values in the low nanomolar range), suggesting potential applications in breast cancer treatment through estrogen modulation .
Case Study 2: Antimicrobial Properties
Research has indicated that triazole compounds exhibit varying degrees of antimicrobial activity. A synthesized derivative showed effectiveness against Gram-positive and Gram-negative bacteria by compromising the bacterial cell membrane integrity and inhibiting essential cellular functions .
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for [(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride?
The compound is synthesized via a Mannich-type reaction involving 3-methyl-1H-1,2,4-triazol-5-amine, formaldehyde, and methylamine under acidic conditions. The dihydrochloride salt is precipitated by treating the free base with hydrochloric acid. Key steps include:
- Reaction conditions : Acidic pH (HCl), reflux for 4–6 hours.
- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity. This method is scalable and reproducible for gram-scale synthesis .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. The dihydrochloride salt improves crystallinity, aiding in high-resolution data collection .
- NMR : 1H and 13C NMR in D2O or DMSO-d6 to confirm protonation states and substituent positions.
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (C7H16Cl2N4, MW: 185.06 g/mol) .
Q. What in vitro models are used for preliminary biological activity screening?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Antifungal testing : Disk diffusion assays against C. albicans.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Parameter screening : Use a Design of Experiments (DoE) approach to optimize temperature (40–80°C), pH (1.5–3.0), and molar ratios (amine:formaldehyde:methylamine = 1:1.2:1.1).
- Catalysis : Additives like p-toluenesulfonic acid (0.1 eq.) enhance reaction rates by 20% .
- Analytical monitoring : Track intermediates via TLC (silica, chloroform/methanol 9:1) or HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. How do structural modifications influence biological activity?
- Substituent effects : Replacing the isopropyl group with cyclopropyl (e.g., CAS 462651-77-0) increases antifungal activity by 3-fold due to improved lipophilicity (logP = 1.2 vs. 0.8) .
- Salt forms : The dihydrochloride salt enhances aqueous solubility (25 mg/mL vs. 5 mg/mL for free base) but reduces blood-brain barrier penetration in rodent models .
- Structure-activity relationships (SAR) : Triazole ring methylation at N4 is critical for enzyme inhibition (e.g., CYP450 3A4 IC50 = 12 µM) .
Q. How can computational modeling resolve contradictions in reported biological data?
- Molecular docking : Use AutoDock Vina to predict binding affinities for targets like HIV-1 reverse transcriptase (PDB: 1RT2). The triazole moiety forms hydrogen bonds with Lys103 (ΔG = -8.2 kcal/mol) .
- MD simulations : GROMACS simulations (100 ns) reveal conformational stability in aqueous vs. membrane-like environments, explaining variable cytotoxicity .
- QSAR models : Train models on datasets (n > 50 analogs) to prioritize derivatives with balanced solubility and potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
